In Vitro CD40L Binding Inhibition: (Rac)-BIO8898 vs. DRI-C21045 Potency Comparison
(Rac)-BIO8898 inhibits soluble CD40L binding to CD40-Ig with an IC50 of 25 μM, whereas DRI-C21045 achieves a more potent IC50 of 0.17 μM in a comparable cell-free binding inhibition assay [1]. This ~147-fold difference in potency defines distinct concentration ranges for experimental use and influences experimental design, including dosing regimens and achievable target engagement.
| Evidence Dimension | IC50 for CD40L-CD40-Ig binding inhibition |
|---|---|
| Target Compound Data | 25 μM |
| Comparator Or Baseline | DRI-C21045: 0.17 μM |
| Quantified Difference | ~147-fold less potent than DRI-C21045 |
| Conditions | Cell-free in vitro binding inhibition assay using soluble CD40L and CD40-Ig |
Why This Matters
This large potency gap necessitates distinct concentration ranges for achieving comparable target engagement, directly impacting dose selection in biochemical and cellular assays.
- [1] Silvian LF, et al. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism. ACS Chem Biol. 2011;6(6):636-647. View Source
